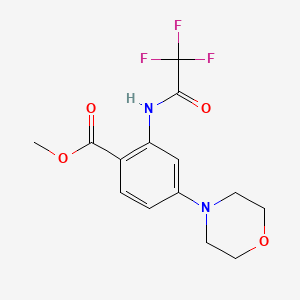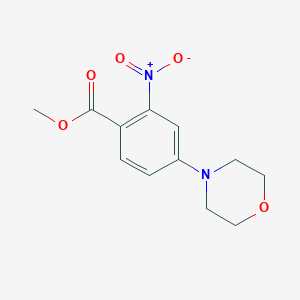![molecular formula C12H13NO B3041958 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol CAS No. 439110-83-5](/img/structure/B3041958.png)
1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol
描述
1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol is an organic compound with the molecular formula C12H13NO. It features a pyrrole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety.
作用机制
Target of Action
The compound 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol, also known as 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-ol or 1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol, is a derivative of pyrrole . Pyrrole derivatives have been found to exhibit a wide range of biological activities, including acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, and adenosine receptor antagonists .
Mode of Action
It is known that pyrrole derivatives can interact with various proteins related to cell apoptosis and proliferation . This interaction can lead to changes in the activity of these proteins, potentially resulting in the inhibition of cell growth and division .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, if the compound acts as a dihydrofolate reductase inhibitor, it could affect the folate pathway, which is crucial for DNA synthesis and repair . If it acts as a tyrosine kinase inhibitor, it could affect various signaling pathways that regulate cell growth and survival .
Pharmacokinetics
The predicted boiling point of a similar compound, 1-[4-(1-methyl-1h-pyrrol-2-yl)phenyl]-ethanone, is 3278±170 °C, and its predicted density is 104±01 g/cm3 . These properties could potentially influence the compound’s bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of cell growth and division, it could potentially have antitumor effects . Some pyrrole derivatives have been reported to show inhibitory activity against various cancer cell lines .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its ability to interact with its targets. Additionally, the presence of other molecules could affect the compound’s distribution and metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-bromoacetophenone with pyrrole in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
化学反应分析
Types of Reactions: 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Oxidation: 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone.
Reduction: 1-[4-(1H-pyrrol-1-yl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
相似化合物的比较
1-[4-(1H-pyrrol-1-yl)phenyl]ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(1H-pyrrol-2-yl)ethanone: Features a pyrrole ring attached to an ethanone moiety.
1-(3-nitrophenyl)ethan-1-ol: Contains a nitro group on the phenyl ring
Uniqueness: 1-[4-(1H-pyrrol-1-yl)phenyl]ethan-1-ol is unique due to its combination of a pyrrole ring and a phenyl group with an ethan-1-ol moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
1-(4-pyrrol-1-ylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADAUMAMSILNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268640 | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439110-83-5 | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439110-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-(1H-pyrrol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline](/img/structure/B3041875.png)
![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)
![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
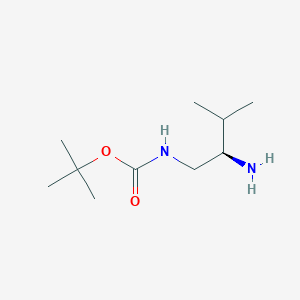
![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)

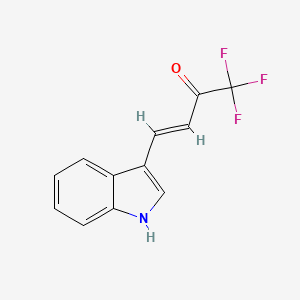

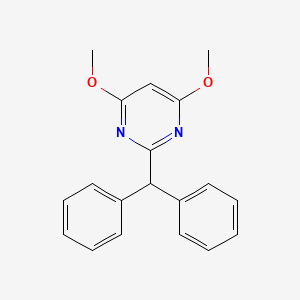
![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)

